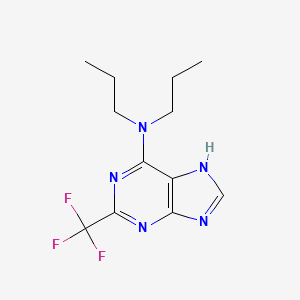![molecular formula C14H10N2O2 B14203192 Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- CAS No. 858117-96-1](/img/structure/B14203192.png)
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is a complex organic compound that belongs to the class of phenyl methanone derivatives This compound is characterized by the presence of a methanone group attached to a 3-hydroxyphenyl and a 1H-pyrrolo[2,3-b]pyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the production of dyes, photochemical sensitizers, and metal complexes.
作用机制
The mechanism of action of Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and signaling pathways[3][3].
相似化合物的比较
Similar Compounds
(3-Hydroxyphenyl)(piperidin-1-yl)methanone: This compound has a similar structure but with a piperidinyl group instead of a pyrrolo[2,3-b]pyridin-3-yl group.
Di(pyridin-3-yl)methanone: Another similar compound with two pyridinyl groups attached to the methanone.
Uniqueness
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a 3-hydroxyphenyl group with a 1H-pyrrolo[2,3-b]pyridin-3-yl group makes it a valuable compound for various research applications.
属性
CAS 编号 |
858117-96-1 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
(3-hydroxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O2/c17-10-4-1-3-9(7-10)13(18)12-8-16-14-11(12)5-2-6-15-14/h1-8,17H,(H,15,16) |
InChI 键 |
WXFZEBHNGYKMJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CNC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
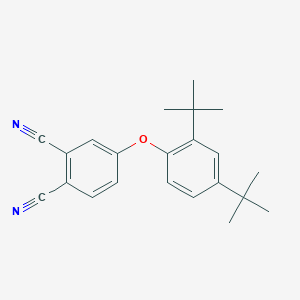
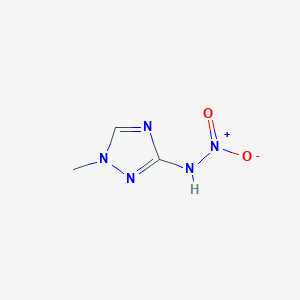
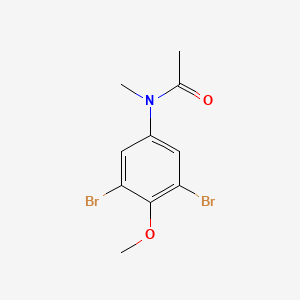
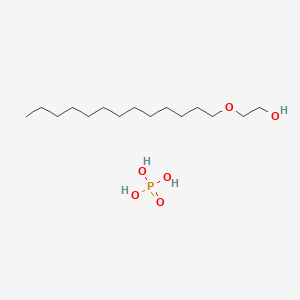
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
